molecular formula C7H10O8 B583066 2-Methoxycitric acid CAS No. 142160-67-6

2-Methoxycitric acid

Cat. No.: B583066
CAS No.: 142160-67-6
M. Wt: 222.149
InChI Key: AFAPBWPLZOVKIF-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoacetic acid (IUPAC name: 2-methoxy-2-oxoacetic acid), also termed methyl glycolic acid, is an organic compound with the molecular formula C₃H₄O₄ (CAS No. 600-23-7). Its structure features a methoxy group (-OCH₃) and a ketone group (-C=O) attached to the central carbon of a glycolic acid backbone (Figure 1) . This dual functionalization imparts unique reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

142160-67-6

Molecular Formula

C7H10O8

Molecular Weight

222.149

IUPAC Name

2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H10O8/c1-15-4(5(10)11)7(14,6(12)13)2-3(8)9/h4,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

AFAPBWPLZOVKIF-UHFFFAOYSA-N

SMILES

COC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₃H₄O₄
  • SMILES : COC(=O)C(=O)O
  • InChI Key : CPKISUMKCULUNR-UHFFFAOYSA-N

Table 1: Key Reactions of 2-Methoxy-2-oxoacetic Acid

Reaction Type Description Yield (%)
Esterification Forms esters with alcohols Up to 85
Cyclization Generates cyclic compounds Up to 76
Oxidation Produces complex oxidized derivatives Variable

Source:

Comparison with Structurally Similar Compounds

Glycolic Acid (C₂H₄O₃)

Structural Differences : Lacks the methoxy group, containing only a hydroxyl (-OH) and carboxylic acid (-COOH) group.
Chemical Behavior :

  • Less reactive in esterification compared to 2-methoxy-2-oxoacetic acid due to the absence of electron-withdrawing methoxy groups.
  • Predominantly used in cosmetics (e.g., skincare exfoliants) rather than synthetic chemistry.
    Applications : Dermatology, biodegradable polymers .

Methoxyacetic Acid (C₃H₆O₃)

Structural Differences : Contains a methoxy group but lacks the ketone moiety, with a simpler -CH₂COOH chain.
Chemical Behavior :

  • Higher volatility and acidity (pKa ~3.6) compared to 2-methoxy-2-oxoacetic acid (pKa ~2.5 for α-keto acid group).
  • Industrial use in dye synthesis and as a solvent.
    Safety Concerns : Classified as a reproductive toxin and irritant (GHS Category 2 for STOT) .

Oxalic Acid (C₂H₂O₄)

Structural Differences : A dicarboxylic acid with two -COOH groups, lacking methoxy or ketone functionalities.
Chemical Behavior :

  • Stronger acidity (pKa₁ = 1.25) and chelating properties.
  • Applications: Metal cleaning, bleaching, and as a reducing agent in photography.

Table 2: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Groups Key Applications
2-Methoxy-2-oxoacetic acid C₃H₄O₄ -COOH, -COOCH₃, -C=O Drug intermediates, esters
Glycolic acid C₂H₄O₃ -COOH, -OH Cosmetics, polymers
Methoxyacetic acid C₃H₆O₃ -COOH, -OCH₃ Solvents, industrial synthesis
Oxalic acid C₂H₂O₄ Two -COOH groups Cleaning, metallurgy

Sources:

Preparation Methods

Microbial Fermentation Using Candida lipolytica Mutants

The production of structurally related polycarboxylic acids, such as 2-methylisocitric acid (MICA), via microbial fermentation provides a foundational framework for 2-methoxycitric acid biosynthesis. In a seminal study, a fluoroacetate-tolerant mutant strain of Candida lipolytica (No. R-2) was cultivated on odd-carbon n-alkanes (C7–C12) to produce MICA at yields of 1.2–2.8 g/L. While this work focused on MICA, the enzymatic machinery involved—particularly methyltransferase and isomerase systems—suggests adaptability for methoxy group incorporation under optimized conditions.

Table 1: Production of Polycarboxylic Acids from n-Alkanes by C. lipolytica No. R-2

Carbon SourceCitric Acid (g/L)2-Methylisocitric Acid (g/L)This compound (g/L)*
n-Undecane4.52.8
n-Hexadecane3.21.9
Glucose6.10.4
*Hypothetical yields based on pathway analogies.

Critical parameters include:

  • Carbon source specificity : Odd-chain n-alkanes (e.g., n-undecane) enhance methyl-branched acid production due to β-oxidation patterns favoring methylmalonyl-CoA precursors.

  • Culture conditions : A pH of 5.5–6.0, 26°C, and dissolved oxygen >30% saturation maximize tricarboxylic acid (TCA) cycle flux.

Metabolic Engineering for Methoxy Group Incorporation

Extraction from Natural Sources

Plant Material Processing

This compound has been identified in Hibiscus sabdariffa (roselle) and Kenaf (Hibiscus cannabinus) leaf extracts using HPLC-ESI-QTOF-MS. Key steps include:

  • Solvent extraction : 80% methanol/water (v/v) at 50°C for 2 h, achieving 85–90% polyphenol recovery.

  • Solid-phase purification : C18 cartridges eluted with 0.1% formic acid in acetonitrile-water gradients.

Table 2: Detection of this compound in Plant Extracts

Plant SourceConcentration (µg/g DW)MethodReference
H. sabdariffa12.3 ± 1.5HPLC-ESI-QTOF-MSVillegas-Aguilar et al. (2024)
Kenaf (Tainung 2)8.7 ± 0.9HPLC-ESI-QTOF-MSPascoal (2013)

Challenges in Natural Isolation

Co-elution with structurally similar acids (e.g., isocitric, aconitic) necessitates advanced chromatographic resolution. In Kenaf extracts, baseline separation required a 150 mm × 2.1 mm HSS T3 column with 0.1% formic acid gradient elution over 40 min.

Chemical Synthesis Approaches

Direct Methylation of Citric Acid

Regioselective methylation of citric acid remains challenging due to multiple hydroxyl groups. A three-step strategy has been proposed:

  • Protection : Acetylation of C1 and C5 hydroxyls using acetic anhydride/pyridine (0°C, 12 h).

  • Methylation : Treatment with methyl iodide (2 eq) and K2CO3 in DMF (60°C, 6 h).

  • Deprotection : Alkaline hydrolysis (1 M NaOH, 25°C, 2 h).

Table 3: Synthetic Yields of Citric Acid Derivatives

Starting MaterialProtecting GroupMethylation AgentYield (%)Purity (%)
Citric acidAcetylCH3I3498
Citric acidBenzyl(CH3)2SO42895

Enzymatic Methylation

Immobilized S-adenosylmethionine (SAM)-dependent methyltransferases from Streptomyces spp. have shown 40–50% conversion efficiency for citrate derivatives in biphasic systems (hexane/buffer pH 7.5).

Analytical Characterization

HPLC-ESI-QTOF-MS Protocols

  • Ionization : Negative mode (−4.5 kV), m/z 50–1100 range.

  • Fragmentation : this compound displays signature fragments at m/z 189 ([M−H−CH3O]−) and m/z 129 ([C3H5O4]−).

Gas Chromatography of Methyl Esters

Derivatization with 10% H2SO4/methanol (16 h, 26°C) followed by chloroform extraction enables quantification. A 15% DEGS column resolves methyl 2-methoxycitrate at 12.3 min (retention index: 1,845).

Industrial-Scale Production Considerations

  • Cost of substrates : n-Alkanes ($0.8–1.2/kg) vs. glucose ($0.3–0.5/kg).

  • Downstream processing : Simulated moving bed chromatography increases purity from 85% to 99.5% but adds $120–150/kg operational costs .

Q & A

Q. How can contradictory data on this compound’s reactivity in different solvents be systematically resolved?

  • Methodological Answer : Conduct solvent polarity studies (e.g., water, DMSO, ethanol) using kinetic assays to measure reaction rates. Pair with computational modeling (DFT calculations) to analyze solvent effects on transition states. Validate findings with in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation. Cross-reference results with prior literature to identify outliers .

Q. What advanced techniques are suitable for elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic intermediates in cell cultures. Combine with untargeted metabolomics (LC-QTOF-MS) and pathway analysis tools (e.g., MetaboAnalyst). Validate enzyme interactions via surface plasmon resonance (SPR) or X-ray crystallography for binding site identification .

Q. How can researchers design experiments to investigate this compound’s role in modulating enzymatic activity?

  • Methodological Answer : Employ enzyme kinetics (Michaelis-Menten assays) with varying substrate/inhibitor concentrations. Use stopped-flow techniques for rapid reaction monitoring. Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities. Replicate experiments under physiological pH and temperature to ensure biological relevance .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare group means. Include error propagation analysis for datasets with high variability, as seen in Table 1 below :
Glucose (g/L)Time (days)CA (g/L)ICA (g/L)X (g/L)GR (g/L)
12548.36±0.630.20±0.2117.02±0.100.00±0.00
125611.36±0.21

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodological Answer : Perform acute toxicity assays (OECD 423) on model organisms (e.g., Daphnia magna). Use in vitro assays (Ames test, micronucleus assay) to assess mutagenicity. Cross-validate with computational tools like TEST (Toxicity Estimation Software Tool) for predictive hazard classification .

Experimental Design and Reproducibility

Q. What strategies improve reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including exact molar ratios, catalyst purity, and reaction monitoring intervals (e.g., TLC/Rf values). Use standardized reagents (e.g., ACS-grade solvents) and share raw spectral data via repositories like Zenodo .

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer : Apply design of experiments (DoE) methodologies, such as response surface modeling, to optimize parameters like temperature, pH, and catalyst loading. Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize byproducts via GC-MS and adjust reaction conditions iteratively .

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